Cas no 81863-45-8 ((3-Amino-4-methylphenyl)methanol)

(3-Amino-4-methylphenyl)methanol is a versatile aromatic compound featuring both an amino and a hydroxymethyl functional group on a methyl-substituted benzene ring. Its bifunctional nature makes it valuable as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and specialty chemicals. The hydroxymethyl group offers reactivity for further derivatization, while the amino group enables participation in coupling reactions or as a directing group in electrophilic substitutions. The compound’s well-defined structure and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling is advised due to potential sensitivity to oxidation and moisture. Suitable for research and industrial use under appropriate safety protocols.
(3-Amino-4-methylphenyl)methanol structure
81863-45-8 structure
Product Name:(3-Amino-4-methylphenyl)methanol
CAS No:81863-45-8
MF:C8H11NO
MW:137.179042100906
MDL:MFCD00075051
CID:987192
PubChem ID:586243
Update Time:2025-10-12

(3-Amino-4-methylphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Amino-4-methylphenyl)methanol
    • 3-Amino-4-methylbenzyl Alcohol
    • 3-Amino-4-methyl-benzylalkohol
    • benzenemethanol, 3-amino-4-methyl-
    • 3-amino-4-methylbenzylalcohol
    • BCQKYGYTOHXGLL-UHFFFAOYSA-N
    • 3-amino4-methylbenzyl alcohol
    • 3-Amino 4-methylbenzyl alcohol
    • 3-(hydroxymethyl)-6-methylaniline
    • SBB054776
    • KM2096
    • (3-Amino-4-methylphenyl)methanol #
    • 2676AC
    • (3-amino-4-methylphenyl)methan-1-ol
    • 3-Amino-4-methylbenzenemethanol (ACI)
    • 2-Methyl-5-hydroxymethylaniline
    • AKOS006223923
    • SY052479
    • 3-Amino-4-methylbenzyl alcohol, 97%
    • A2998
    • EN300-82296
    • MFCD00075051
    • SCHEMBL703673
    • InChI=1/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H
    • CS-0204706
    • Z1203578220
    • TS-01773
    • 81863-45-8
    • MDL: MFCD00075051
    • Inchi: 1S/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H3
    • InChI Key: BCQKYGYTOHXGLL-UHFFFAOYSA-N
    • SMILES: OCC1C=C(N)C(C)=CC=1

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 107-109 °C (lit.)
  • PSA: 46.25000
  • LogP: 1.65070
  • Solubility: Not determined

(3-Amino-4-methylphenyl)methanol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

(3-Amino-4-methylphenyl)methanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3-Amino-4-methylphenyl)methanol Pricemore >>

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(3-Amino-4-methylphenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Tetrahydrofuran ,  Water ;  neutralized, rt
Reference
Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists
T. Pournara, Dimitra; et al, ChemMedChem, 2020, 15(24), 2530-2543

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  18 h, reflux
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  reflux; 3 h, reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
3.2 Solvents: Tetrahydrofuran ,  Water ;  neutralized, rt
Reference
Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists
T. Pournara, Dimitra; et al, ChemMedChem, 2020, 15(24), 2530-2543

Production Method 6

Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 7

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 8

Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 11

Reaction Conditions
1.1 Reagents: Thallium chloride (TlCl3) Solvents: Tetrahydrofuran
Reference
The chemistry of indoles. XXXII. A facile synthetic method for 6-indolecarbaldehyde, 6-indolemethanol, and 6-substituted 1-hydroxyindoles and its application for the synthesis of a natural alkaloid, (E)-6-(3-methylbuta-1,3-dienyl)indole
Somei, Masanori, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4109-15

Production Method 12

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  reflux; 3 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
2.2 Solvents: Tetrahydrofuran ,  Water ;  neutralized, rt
Reference
Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists
T. Pournara, Dimitra; et al, ChemMedChem, 2020, 15(24), 2530-2543

(3-Amino-4-methylphenyl)methanol Raw materials

(3-Amino-4-methylphenyl)methanol Preparation Products

(3-Amino-4-methylphenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:81863-45-8)(3-Amino-4-methylphenyl)methanol
Order Number:A864492
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:46
Price ($):230.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:81863-45-8)(3-Amino-4-methylphenyl)methanol
A864492
Purity:99%
Quantity:25g
Price ($):230.0
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